N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide
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Overview
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a thieno[3,4-c]pyrazole ring system with a naphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by reacting 1-boc-4-piperidone, ethyl cyanoacetate, sulfur, and morpholine in ethanol at room temperature . The resulting intermediate is then coupled with a naphthalene-2-carboxylic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide
- N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide
Uniqueness
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide is unique due to its specific combination of a thieno[3,4-c]pyrazole ring system with a naphthalene carboxamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide is a compound of growing interest due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-naphthalene-2-carboxamide |
Chemical Formula | C17H26N4O3S |
Molecular Weight | 366.48 g/mol |
SMILES | CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C |
This compound features a thieno-pyrazole core fused with a naphthalene moiety, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the thieno-pyrazole structure followed by the introduction of the naphthalene and carboxamide functionalities. The synthetic pathways often focus on optimizing yield and purity while ensuring the preservation of biological activity.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compounds similar to this compound. These derivatives have shown significant inhibitory effects against various cancer cell lines through mechanisms such as:
- Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Pyrazole derivatives have been reported to effectively inhibit this target.
- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells via mitochondrial pathways.
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. For instance:
- Inhibition of Nitric Oxide Production : Compounds similar to this compound have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.
3. Antimicrobial Activity
Pyrazole derivatives are also noted for their antimicrobial properties:
- Broad-spectrum Activity : Studies indicate that certain pyrazole derivatives exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several case studies provide insight into the biological efficacy of pyrazole derivatives:
- Antitumor Efficacy : A study on a series of pyrazole carboxamide derivatives revealed that specific structural modifications led to enhanced activity against breast cancer cell lines (MCF7), with IC50 values significantly lower than standard chemotherapeutic agents.
- Anti-inflammatory Mechanisms : Research demonstrated that a related pyrazole derivative reduced edema in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Testing : A comparative study showed that certain pyrazole derivatives had superior antifungal activity against phytopathogenic fungi compared to established antifungal agents like fluconazole.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-20(2,3)23-18(16-11-25-12-17(16)22-23)21-19(24)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,11-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZFKOALKYGXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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